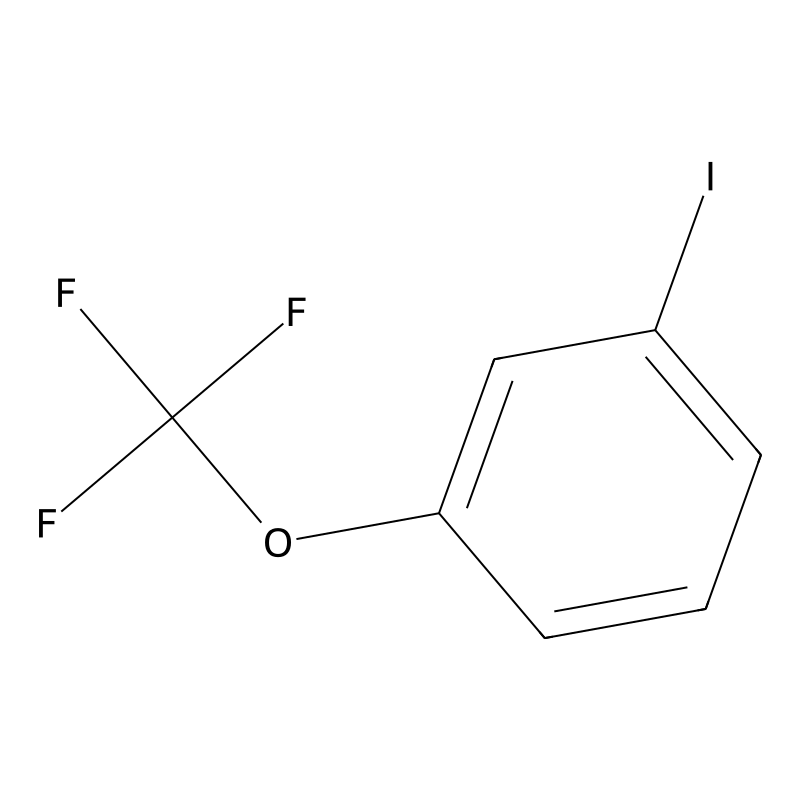

1-Iodo-3-(trifluoromethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Iodo-3-(trifluoromethoxy)benzene (CAS 198206-33-6) is a premium aryl halide building block characterized by its highly reactive carbon-iodine bond and strongly electron-withdrawing, lipophilic trifluoromethoxy (-OCF3) group. In industrial and advanced laboratory settings, it serves as a critical precursor for transition-metal-catalyzed cross-coupling reactions and halogen-metal exchange processes . The presence of the meta-substituted -OCF3 moiety imparts unique physicochemical properties to downstream molecules, including enhanced metabolic stability, increased lipid solubility, and distinct conformational flexibility compared to standard alkyl or halogen substituents [1]. Consequently, it is heavily prioritized in the synthesis of complex active pharmaceutical ingredients (APIs), next-generation agrochemicals, and advanced fluorinated materials where precise structural and electronic tuning is required[2].

Substituting 1-Iodo-3-(trifluoromethoxy)benzene with its cheaper bromide analog (1-Bromo-3-(trifluoromethoxy)benzene) or its trifluoromethyl counterpart (1-Iodo-3-(trifluoromethyl)benzene) fundamentally alters reaction kinetics and final material properties [1]. The aryl bromide requires significantly higher activation energy for oxidative addition, necessitating elevated temperatures, stronger bases, or expensive proprietary ligands that can degrade sensitive functional groups in complex syntheses [2]. Furthermore, replacing the -OCF3 group with a -CF3 group eliminates the oxygen atom's conformational flexibility and reduces the overall lipophilicity of the resulting molecule, directly impacting target binding affinity in drug discovery [3]. Finally, substitution with the para-isomer changes the electronic directing effects, leading to incorrect regioselectivity during subsequent functionalization steps and rendering the final product structurally invalid for the intended application [4].

References

- [1] NIH. 'Comparative study on catalytic hydrodehalogenation'.

- [2] RSC Publishing. 'Eco-friendly cyanation strategies of aryl halides'.

- [3] ACS Publications. 'Design, Synthesis, and Biological Evaluation of CETP Inhibitor'.

- [4] Google Patents. 'WO2016023832A1 - Thieno- and furo[2,3-d]pyrimidine-2,4[1h,3h]-dione derivatives'.

Superior Oxidative Addition Kinetics via Lower Bond Dissociation Energy

The efficiency of palladium- and nickel-catalyzed cross-coupling reactions is heavily dependent on the activation barrier of the carbon-halogen bond. 1-Iodo-3-(trifluoromethoxy)benzene features a C-I bond dissociation energy of approximately 222 kJ/mol, which is substantially lower than the 280 kJ/mol required to cleave the C-Br bond in 1-Bromo-3-(trifluoromethoxy)benzene [1]. This 58 kJ/mol thermodynamic advantage allows the aryl iodide to undergo rapid oxidative addition at room temperature or under mild heating, whereas the bromide equivalent often requires forcing conditions and specialized phosphine ligands[2].

| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy |

| Target Compound Data | ~222 kJ/mol (C-I bond) |

| Comparator Or Baseline | ~280 kJ/mol (C-Br bond in 1-Bromo-3-(trifluoromethoxy)benzene) |

| Quantified Difference | 58 kJ/mol lower activation barrier for the target compound |

| Conditions | Standard thermodynamic bond cleavage conditions for aryl halides |

Enables mild-condition cross-coupling, reducing catalyst loading and preventing the thermal degradation of sensitive downstream intermediates.

Cryogenic Halogen-Metal Exchange Efficiency

In the generation of organolithium or Grignard reagents, the reaction rate and required temperature are critical for preventing side reactions such as benzyne formation or nucleophilic aromatic substitution. 1-Iodo-3-(trifluoromethoxy)benzene undergoes rapid, quantitative halogen-metal exchange with n-butyllithium at cryogenic temperatures (-78 °C) due to the highly polarizable iodine atom . In contrast, 1-Bromo-3-(trifluoromethoxy)benzene exhibits significantly slower exchange kinetics, often requiring the use of the more hazardous tert-butyllithium or elevated temperatures that compromise the stability of the resulting organometallic species [1].

| Evidence Dimension | Halogen-Metal Exchange Kinetics |

| Target Compound Data | Quantitative exchange at -78 °C with standard n-BuLi |

| Comparator Or Baseline | Slower, incomplete exchange often requiring t-BuLi or higher temperatures (Aryl bromide) |

| Quantified Difference | Complete conversion at lower thermal energy with milder reagents |

| Conditions | Cryogenic lithiation (-78 °C) in ethereal solvents |

Critical for synthesizing complex organometallic intermediates with high purity, reproducibility, and safety at scale.

Enhanced Lipophilicity and Conformational Flexibility vs. -CF3 Analogs

When optimizing the pharmacokinetic properties of a molecule, the choice between a trifluoromethoxy (-OCF3) and a trifluoromethyl (-CF3) group is highly consequential. The -OCF3 group in 1-Iodo-3-(trifluoromethoxy)benzene provides a higher Hansch lipophilicity parameter (π ≈ 1.04) compared to the -CF3 group (π ≈ 0.88) found in 1-Iodo-3-(trifluoromethyl)benzene[1]. Additionally, the ether oxygen allows the -CF3 moiety to rotate out of the aromatic plane, offering conformational adaptability that the rigid, planar -CF3 group lacks .

| Evidence Dimension | Hansch Lipophilicity Parameter (π) and Flexibility |

| Target Compound Data | π ≈ 1.04 with orthogonal rotameric flexibility (-OCF3) |

| Comparator Or Baseline | π ≈ 0.88 with rigid planar geometry (-CF3 analog) |

| Quantified Difference | +0.16 higher lipophilicity parameter and enhanced rotational degrees of freedom |

| Conditions | Standard structure-activity relationship (SAR) profiling |

Essential for medicinal chemists optimizing ADME properties and target binding affinity, or material scientists tuning phase behavior.

Regiocontrol in Electrophilic Aromatic Substitution

The meta-substitution pattern of 1-Iodo-3-(trifluoromethoxy)benzene provides distinct electronic directing effects compared to its para-isomer, 1-Iodo-4-(trifluoromethoxy)benzene. The meta-OCF3 group directs subsequent electrophilic aromatic substitutions or directed ortho-metalation primarily to the 2- and 6-positions [1]. This specific regiocontrol is impossible to achieve with the para-isomer, which directs functionalization to the 2- or 3-positions, thereby yielding an entirely different structural topology [2].

| Evidence Dimension | Regioselectivity of Downstream Functionalization |

| Target Compound Data | Directs to 2- and 6-positions (meta-isomer) |

| Comparator Or Baseline | Directs to 2- and 3-positions (para-isomer) |

| Quantified Difference | Yields exclusively 1,3,5- or 1,2,3-trisubstituted architectures |

| Conditions | Electrophilic aromatic substitution or directed ortho-metalation |

Dictates the structural topology of the final active pharmaceutical ingredient, meaning the isomers are strictly non-interchangeable in procurement.

Mild-Condition Active Pharmaceutical Ingredient (API) Synthesis

Due to its highly reactive C-I bond, this compound is the optimal precursor for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions where the API core contains thermally sensitive functional groups that would degrade under the harsher conditions required for aryl bromides [1].

Optimization of ADME Properties in Drug Discovery

The incorporation of the meta-trifluoromethoxy group significantly enhances the lipophilicity and metabolic stability of drug candidates. Its unique conformational flexibility allows the molecule to better adapt to target protein binding pockets compared to rigid trifluoromethyl (-CF3) analogs [2].

Cryogenic Organometallic Reagent Generation

The compound is perfectly suited for the rapid generation of highly pure aryl lithium or aryl Grignard reagents at -78 °C. This enables the clean synthesis of complex electrophile-trapped intermediates without the side reactions commonly associated with less reactive aryl halides .

Development of Advanced Fluorinated Liquid Crystals

In materials science, the specific combination of the heavy iodine atom for precise cross-coupling and the flexible, highly lipophilic -OCF3 group makes this compound a valuable building block for tuning the phase transition temperatures and dielectric anisotropy of liquid crystal displays.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant